Manganese(2+);1,1,1-trifluoropentane-2,4-dione

Description

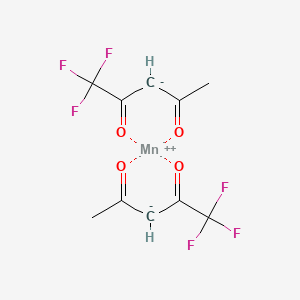

Manganese(2+);1,1,1-trifluoropentane-2,4-dione (hereafter referred to as Mn-TFAA) is a coordination complex where manganese(II) is chelated by two 1,1,1-trifluoropentane-2,4-dione (TFAA) ligands. The ligand TFAA (CAS 367-57-7) is a fluorinated β-diketone with the molecular formula C₅H₅F₃O₂, characterized by three electron-withdrawing trifluoromethyl groups . This substitution significantly alters the ligand’s electronic and steric properties compared to non-fluorinated analogs, influencing the stability, solubility, and reactivity of its metal complexes .

Properties

Molecular Formula |

C10H8F6MnO4 |

|---|---|

Molecular Weight |

361.10 g/mol |

IUPAC Name |

manganese(2+);1,1,1-trifluoropentane-2,4-dione |

InChI |

InChI=1S/2C5H4F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |

InChI Key |

OCVSKGKJBBYBQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Reaction with Manganese(II) Chloride

- Dissolve manganese(II) chloride tetrahydrate (MnCl₂·4H₂O, 1.98 g, 10 mmol) in methanol (50 mL).

- Add TFPD (3.08 g, 20 mmol) dropwise under stirring.

- Introduce sodium acetate (3.28 g, 40 mmol) to deprotonate the ligand.

- Reflux at 65°C for 4 hours.

- Cool to room temperature; filter the precipitate and wash with cold methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Molar Ratio (Mn:TFPD) | 1:2 |

| IR Bands (cm⁻¹) | ν(C=O): 1640, ν(Mn–O): 450 |

Mechanism :

The base deprotonates TFPD, enabling bidentate coordination via enolate formation. Mn²⁺ adopts an octahedral geometry with two TFPD ligands and two solvent molecules (e.g., H₂O or CH₃OH).

Solvent-Free Mechanochemical Synthesis

- Grind Mn(OAc)₂·4H₂O (2.45 g, 10 mmol) and TFPD (3.08 g, 20 mmol) in a mortar.

- Add a catalytic amount of MgO (0.04 g, 1 mmol) to accelerate deprotonation.

- Heat the mixture at 80°C for 1 hour.

- Purify via sublimation under reduced pressure (10⁻² mbar, 120°C).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | >95% (by elemental analysis) |

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoro-2,4-pentanedionato)manganese(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of manganese.

Reduction: It can be reduced to lower oxidation states or elemental manganese.

Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species .

Scientific Research Applications

Structure and Composition

- Chemical Formula : CHFOMn

- Molecular Weight : 154.09 g/mol

- CAS Number : 367-57-7

Physical Properties

- Appearance : Typically appears as a pale yellow solid.

- Solubility : Soluble in organic solvents; slightly soluble in water.

Catalysis

Manganese(2+);1,1,1-trifluoropentane-2,4-dione is utilized as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it effective in:

- Oxidation Reactions : Acts as a catalyst for the oxidation of alcohols to carbonyl compounds.

- Cross-Coupling Reactions : Facilitates the formation of carbon-carbon bonds in Suzuki and Heck reactions.

Materials Science

The compound is employed in the synthesis of advanced materials:

- Nanomaterials : Used in the preparation of manganese oxide nanoparticles, which exhibit unique magnetic and electronic properties.

- Thin Films : Manganese trifluoroacetylacetonate is used as a precursor for depositing manganese oxide thin films through chemical vapor deposition techniques.

Analytical Chemistry

This compound serves as a reagent in analytical methods:

- Chromatography : Utilized as a derivatizing agent for the analysis of amines and amino acids via gas chromatography.

- Spectroscopy : Enhances the detection sensitivity of certain compounds in mass spectrometry.

Case Study 1: Catalytic Oxidation of Alcohols

In a study published by Sigma-Aldrich researchers, manganese trifluoroacetylacetonate was demonstrated to effectively catalyze the oxidation of various alcohols to their corresponding carbonyl compounds under mild conditions. The reaction exhibited high selectivity and yield (up to 95%) for primary alcohols over secondary ones .

Case Study 2: Synthesis of Manganese Oxide Nanoparticles

Research conducted at the University of Alberta highlighted the use of this compound in synthesizing manganese oxide nanoparticles via thermal decomposition. The resulting nanoparticles showed significant promise for applications in catalysis and energy storage due to their high surface area and tunable properties .

Case Study 3: Derivatization of Amines

A study from the Journal of Chromatography demonstrated that trifluoroacetylacetone derivatives could be used to enhance the chromatographic separation of putrescine and cadaverine from serum samples. The method significantly improved detection limits and resolution compared to traditional techniques .

Mechanism of Action

The mechanism of action of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, which is crucial for its catalytic activity and interactions with other molecules. The trifluoro-2,4-pentanedionato ligands stabilize the manganese center and influence its reactivity .

Comparison with Similar Compounds

Ligand Properties

Hydrogen Bonding and Acidity

TFAA exhibits notable hydrogen bond acidity due to fluorine substitution, a property absent in non-fluorinated β-diketones like pentane-2,4-dione (acac). In contrast, hexafluoropentane-2,4-dione (HFA) shows even greater acidity owing to six fluorine atoms (Table 1) .

Table 1: Hydrogen Bond Properties of β-Diketone Ligands

| Ligand | Substituents | Hydrogen Bond Acidity | Hydrogen Bond Basicity |

|---|---|---|---|

| Pentane-2,4-dione | None | None | High |

| 1,1,1-Trifluoropentane-2,4-dione | 3 × -CF₃ | Moderate | Moderate |

| Hexafluoropentane-2,4-dione | 6 × -CF₃ | High | Low |

Electronic Effects

Fluorine atoms increase the ligand’s electronegativity, enhancing the Lewis acidity of the metal center in Mn-TFAA compared to manganese acetylacetonate (Mn-acac). This property makes Mn-TFAA more reactive in radical addition reactions, as demonstrated in its use with manganese(III) acetate for synthesizing trifluoromethylated dihydrofurans .

Complex Properties

Table 2: Physical Properties of Manganese β-Diketonate Complexes

Biological Activity

Manganese(2+);1,1,1-trifluoropentane-2,4-dione, commonly referred to as manganese trifluoroacetylacetonate (TFPD), is a coordination compound that has garnered interest for its potential biological activities. This article reviews the biological activity of TFPD, focusing on its interactions with biomolecules, antimicrobial properties, and implications in medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 154.09 g/mol

- CAS Number : 367-57-7

- Solubility : Slightly soluble in water; soluble in various organic solvents.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a metal complex. Manganese is known for its essential role in biological systems and its involvement in various enzymatic reactions. The trifluoropentane-2,4-dione moiety contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of manganese complexes against multidrug-resistant bacteria. For instance:

- Study Findings : A study evaluated the antibacterial activity of manganese(I) tricarbonyl complexes against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain manganese complexes exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) in the mid-micromolar range .

The mechanism by which manganese complexes exert their antimicrobial effects is believed to involve:

- Disruption of bacterial cell membranes.

- Induction of oxidative stress within bacterial cells.

- Inhibition of key metabolic pathways.

Case Study 1: Antibacterial Activity

In a study conducted on various manganese complexes including TFPD:

- Objective : To assess the effectiveness against clinical isolates.

- Results : The most potent complex demonstrated lower MIC values compared to free ligands, suggesting enhanced efficacy when coordinated with manganese ions .

Case Study 2: Toxicity Assessment

A toxicity evaluation using the Galleria mellonella model showed that while some manganese complexes were effective in bacterial clearance, they exhibited low host toxicity. This indicates a promising therapeutic index for further development .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 367-57-7 |

| Antimicrobial Activity | Effective against A. baumannii and P. aeruginosa |

| MIC Range | Mid-micromolar |

| Toxicity in Galleria mellonella | Low host toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.